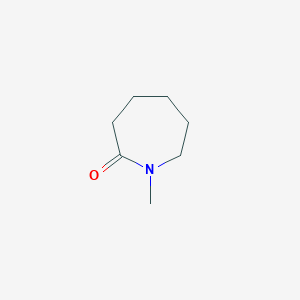
N-Methylcaprolactam
Cat. No. B057853
Key on ui cas rn:
2556-73-2
M. Wt: 127.18 g/mol
InChI Key: ZWXPDGCFMMFNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04963673
Procedure details


A solution of 15.7% of methyl 6-aminocaproate and 8.2% of caprolactam in water was pumped through a 40 ml tube reactor at 270° C. and 100 bar with a residence time of 4.2 minutes. The exit stream contained according to quantitative gas chromatography 14.98% by weight of caprolactam, corresponding to a yield of 55.4%, based on methyl 6-aminocaproate. N-methylcaprolactam was formed as a by-product in a 4.5% yield.




Name
Yield
4.5%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=O.[C:11]1(=O)NCCCCC1>O>[CH3:11][N:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]1=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with a residence time of 4.2 minutes
|
|
Duration
|
4.2 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(CCCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 4.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
